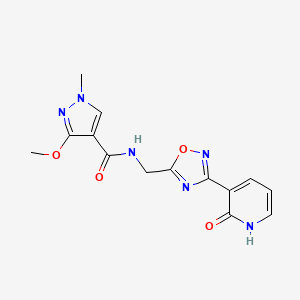

![molecular formula C13H6F3N3O B2918422 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 362602-12-8](/img/structure/B2918422.png)

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

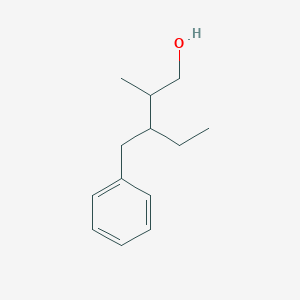

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C13H6F3N3O . It has an average mass of 277.201 Da and a monoisotopic mass of 277.046295 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H6F3N3O . It includes a benzimidazole core, which is a fused benzene and imidazole ring, and a pyridine ring. The molecule also contains a trifluoromethyl group and a nitrile group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.20 . It appears as a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed .Scientific Research Applications

Antimicrobial Activity

Research on pyrido[1,2-a]benzimidazole derivatives, including 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, has demonstrated significant antimicrobial activity. Various derivatives of this compound have been synthesized and evaluated for their potential in combating microbial infections. Some compounds in this category exhibited notable in vitro antimicrobial activity, and their structure-activity relationships have been explored (Badawey & Gohar, 1992).

Synthesis and Biological Investigations

The synthesis and biological investigations of substituted pyrido[1,2‐a]benzimidazoles, including those with a 1-Hydroxy-3-(trifluoromethyl) configuration, have been conducted. These studies include the synthesis of various derivatives and their evaluation for antibacterial and antileukemic activities. While many compounds were screened, specific derivatives showed in vitro antibacterial activity (Rida et al., 1988).

Fluorescent Properties and Applications

The compound's derivatives have been studied for their fluorescent properties. These studies include the synthesis of oxazolo and pyrazolo derivatives of pyrido[1,2-a]benzimidazole, investigating their application as fluorescent whitening agents for polyester fibers. Such applications demonstrate the versatility of this compound in various industrial and research contexts (Rangnekar & Rajadhyaksha, 1986; Rajadhyaksha & Rangnekar, 2007).

Green Synthesis Approaches

There has been a focus on environmentally friendly synthesis methods for derivatives of pyrido[1,2-a]benzimidazole. For instance, one study presented a green multicomponent synthesis approach using microwave irradiation in water, highlighting the shift towards more sustainable and efficient synthesis methods in the field of organic chemistry (Liu et al., 2008).

Novel Synthetic Methods and Chemical Reactivity

The exploration of new synthetic methods and the chemical reactivity of pyrido[1,2-a]benzimidazole derivatives has been a significant area of research. This includes the development of novel multicomponent reactions and the study of the reactivity of these compounds with various chemical agents, expanding the potential applications of these derivatives in various scientific fields (Yan et al., 2009; Anderson & Taylor, 1986).

properties

IUPAC Name |

1-oxo-3-(trifluoromethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-5,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYCXMNTMSRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)

![N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2918351.png)

![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)